molecular formula C18H12O B7908799 Tetraphen-12(7H)-one

Tetraphen-12(7H)-one

Cat. No.: B7908799
M. Wt: 244.3 g/mol
InChI Key: SZPPFBMGTBFHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetraphen-12(7H)-one is a polycyclic aromatic hydrocarbon (PAH) known for its unique structural and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetraphen-12(7H)-one typically involves the cyclization of precursor compounds under specific conditions. One common method includes the use of acridophosphine as a starting material, followed by a series of reactions to form the desired PAH structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions, utilizing optimized conditions to ensure high yield and purity. The process often requires stringent control of temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Tetraphen-12(7H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are often used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

    Substitution: Halogenation reactions may use reagents like chlorine or bromine in the presence of catalysts.

Major Products Formed:

Scientific Research Applications

Tetraphen-12(7H)-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Tetraphen-12(7H)-one involves its interaction with various molecular targets and pathways. The compound’s unique electronic properties allow it to participate in electron transfer reactions, influencing the behavior of other molecules in its vicinity. These interactions can lead to changes in cellular processes and the modulation of biological pathways .

Comparison with Similar Compounds

Uniqueness: Tetraphen-12(7H)-one stands out due to its specific electronic properties and the ability to undergo a wide range of chemical reactions.

Properties

IUPAC Name

7H-benzo[a]anthracen-12-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O/c19-18-16-8-4-2-6-13(16)11-14-10-9-12-5-1-3-7-15(12)17(14)18/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPPFBMGTBFHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C41
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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